Pharmacopeial Dual-Designation as Benperidol EP Impurity A and Pimozide EP Impurity A Provides Regulatory Coverage Unmatched by Single-Designation Analogs
Unlike the free base (CAS 20662-53-7) or other benzimidazolone impurities that carry only a single pharmacopeial designation, the hydrochloride salt (CAS 6961-12-2) is officially recognized as both Benperidol EP Impurity A and Pimozide EP Impurity A (also referred to as Pimozide amine Impurity per USP) , [1]. This dual-designation is explicitly stated in EP and USP monographs and is not shared by impurity B, C, D, E, or F of either drug substance [2]. The practical consequence is that a single procurement satisfies reference standard requirements for two separate API impurity methods, reducing inventory complexity and qualification burden in multi-product QC laboratories.
| Evidence Dimension | Number of official pharmacopeial designations |
|---|---|
| Target Compound Data | Two designations: Benperidol EP Impurity A and Pimozide EP Impurity A (USP) |
| Comparator Or Baseline | Free base (CAS 20662-53-7): one designation (Benperidol EP Impurity A) in most vendor listings; other pimozide impurities (B-F): one designation each |
| Quantified Difference | 2 vs. 1 official designations; dual applicability across two drug monographs |
| Conditions | European Pharmacopoeia and United States Pharmacopeia monographs for Benperidol and Pimozide |
Why This Matters
A single procurement covers two regulatory impurity methods, reducing the number of reference standards a QC laboratory must inventory, qualify, and maintain for benperidol and pimozide testing.
- [1] SynZeal. Benperidol EP Impurity A (CAS 20662-53-7 free base) Product Page. Accessed 2026. View Source
- [2] Sai Prudhvi N, Venkateswarlu BS. A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Research J. Pharm. and Tech. 2020; 13(12):6027-6034. doi:10.5958/0974-360X.2020.01051.3 View Source
